Eei-Aoa-OSu

Description

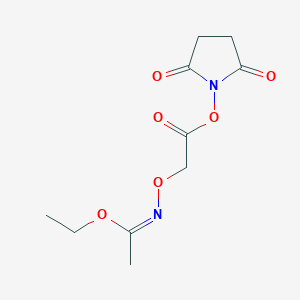

Structural and Physicochemical Characterization of N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester

Molecular Architecture and Functional Group Analysis

The molecular structure of N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester exhibits a complex arrangement of functional groups that contribute to its unique chemical behavior and synthetic utility. The compound possesses the molecular formula C₁₀H₁₄N₂O₆ with a molecular weight of 258.21 g/mol, as confirmed by multiple analytical sources. The structural architecture encompasses three primary domains: the ethoxyethylidene protecting group, the central aminooxyacetic acid moiety, and the terminal N-hydroxysuccinimide ester functionality. Each of these components contributes specific chemical properties that enable the compound's specialized applications in peptide chemistry and bioconjugation reactions.

The systematic nomenclature for this compound includes several equivalent designations: 2,5-Dioxo-1-pyrrolidinyl 2-[[(1-ethoxyethylidene)amino]oxy]acetate, which emphasizes the pyrrolidinyl ring system of the N-hydroxysuccinimide ester, and N-Eei-2-aminooxyacetic acid N-hydroxysuccinimide ester, which highlights the protecting group designation. The Chemical Abstracts Service registry number 960607-67-4 provides unambiguous identification of this specific molecular entity across chemical databases and literature sources. Physical characterization reveals the compound exists as a white to whitish crystalline powder under standard conditions, with defined thermal properties that influence its handling and storage requirements.

The molecular geometry and electronic structure of N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester reflect the spatial arrangement of its constituent functional groups. The aminooxy linkage (-NH-O-) creates a unique chemical bridge that connects the protecting group to the carboxylate functionality, while the N-hydroxysuccinimide ester provides a reactive site for nucleophilic attack by primary amines. This structural arrangement enables selective reactivity patterns that are essential for the compound's intended synthetic applications. The overall molecular architecture represents a careful balance between stability for storage and handling versus reactivity for synthetic transformations.

Ethoxyethylidene Protecting Group Configuration

The ethoxyethylidene protecting group represents a critical structural component that governs the chemical behavior and synthetic utility of N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester. This protecting group was specifically developed to address limitations encountered with traditional protecting strategies for aminooxyacetic acid derivatives in peptide synthesis applications. The ethoxyethylidene moiety consists of an ethyl ether linkage attached to an ethylidene carbon center, which forms a cyclic protection pattern with the aminooxy nitrogen atom. This configuration provides steric hindrance that prevents unwanted side reactions while maintaining compatibility with standard synthetic conditions.

Research investigations have demonstrated that the ethoxyethylidene protecting group exhibits exceptional stability under the alkaline conditions typically employed in solid-phase peptide synthesis protocols. The protecting group effectively prevents N-overacylation of the aminooxy functionality, a common problem that had previously limited the utility of aminooxyacetic acid derivatives in multi-step synthetic sequences. The electron-withdrawing character of the ethoxyethylidene group modulates the nucleophilicity of the protected aminooxy nitrogen, reducing its reactivity toward electrophilic acylating agents while preserving the integrity of the overall molecular structure.

The conformational properties of the ethoxyethylidene protecting group contribute significantly to the overall molecular behavior of the protected aminooxyacetic acid derivative. Computational studies and spectroscopic analyses have revealed that the protecting group adopts preferred conformations that minimize steric interactions while maximizing stabilization through electronic effects. The ethoxy substituent provides additional conformational flexibility that allows the molecule to adapt to different chemical environments encountered during synthetic transformations. This structural adaptability proves particularly important in solid-phase synthesis applications where the growing peptide chain may impose specific spatial constraints on the protected building block.

Aminooxyacetic Acid Core Structure

The aminooxyacetic acid core structure represents the functionally active component of N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester, providing the fundamental chemical reactivity that enables its specialized applications in peptide synthesis and bioconjugation chemistry. Aminooxyacetic acid itself consists of a carboxylic acid functionality connected to an aminooxy group (-NH-O-) through a methylene bridge, creating a unique chemical architecture that combines the reactivity of both amine and hydroxylamine functionalities. The aminooxy linkage represents a distinctive structural feature that imparts specific chemical properties, including enhanced nucleophilicity compared to conventional amines and the ability to form stable oxime bonds with carbonyl-containing compounds.

The electronic structure of the aminooxyacetic acid core involves complex orbital interactions between the nitrogen and oxygen atoms within the aminooxy linkage. The oxygen atom contributes electron density that enhances the nucleophilicity of the nitrogen center, while simultaneously providing a site for hydrogen bonding interactions that influence molecular conformation and reactivity patterns. This electronic arrangement creates a chemical environment that favors specific types of chemical transformations, particularly those involving nucleophilic addition to electrophilic centers such as activated carboxylic acid derivatives.

Structural analysis of the aminooxyacetic acid component reveals that the molecule can exist in multiple conformational states depending on the local chemical environment and intermolecular interactions. The flexibility of the methylene bridge connecting the carboxylate and aminooxy functionalities allows for conformational adaptation that accommodates different reaction geometries and molecular recognition events. The carboxylic acid functionality provides a site for activation through formation of reactive derivatives such as the N-hydroxysuccinimide ester, while the aminooxy group serves as the primary reactive center for subsequent chemical transformations. This dual functionality makes aminooxyacetic acid derivatives particularly valuable as bifunctional linkers in complex molecular assemblies.

N-Hydroxysuccinimide Ester Reactivity

The N-hydroxysuccinimide ester functionality represents the primary reactive component of N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester, providing a highly activated carboxylic acid derivative that readily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysuccinimide ester group consists of a five-membered succinimide ring system attached to the carboxylate carbon through an ester linkage, creating an activated electrophilic center that exhibits enhanced reactivity compared to conventional carboxylic acid derivatives. This activation mechanism relies on the electron-withdrawing properties of the succinimide ring system, which stabilizes the tetrahedral intermediate formed during nucleophilic attack and facilitates elimination of the N-hydroxysuccinimide leaving group.

The reaction mechanism of N-hydroxysuccinimide ester activation involves formation of a tetrahedral intermediate when nucleophilic attack occurs at the carbonyl carbon by a primary amine. The succinimide ring system serves as an excellent leaving group due to its ability to stabilize negative charge through resonance interactions within the cyclic structure. Upon departure of the N-hydroxysuccinimide group, a stable amide bond forms between the carboxylate carbon and the attacking nucleophile, resulting in a chemically robust linkage that resists hydrolysis under physiological conditions. This reaction pathway proceeds efficiently under mild aqueous conditions at physiological to slightly alkaline pH values, making it particularly suitable for bioconjugation applications.

The physicochemical properties of the N-hydroxysuccinimide ester functionality include specific stability characteristics that influence handling and storage requirements for the compound. N-Hydroxysuccinimide esters exhibit limited stability in aqueous solutions due to competing hydrolysis reactions that regenerate the parent carboxylic acid and release N-hydroxysuccinimide as a byproduct. The half-life of hydrolysis varies significantly with pH and temperature, ranging from several hours under neutral conditions at low temperature to minutes under alkaline conditions at elevated temperatures. This inherent instability necessitates careful control of reaction conditions and storage environments to maintain the reactive integrity of the ester functionality.

The thermal properties of N-(1-Ethoxyethylidene)-2-aminooxyacetic acid N-hydroxysuccinimidyl ester provide important insights into its physical stability and handling characteristics. The compound exhibits a melting point range of 53-62°C, indicating a relatively low thermal threshold for phase transitions that must be considered during processing and storage. Temperature-dependent stability studies reveal that the compound maintains structural integrity under refrigerated storage conditions, with recommended storage temperatures ranging from 2-8°C for short-term storage to -20°C for long-term preservation. These thermal characteristics reflect the balance between intermolecular forces within the crystalline lattice and the intrinsic stability of the individual functional groups comprising the molecular structure.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(Z)-1-ethoxyethylideneamino]oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-3-16-7(2)11-17-6-10(15)18-12-8(13)4-5-9(12)14/h3-6H2,1-2H3/b11-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWVFJIBHWMWCHC-XFFZJAGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NOCC(=O)ON1C(=O)CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N\OCC(=O)ON1C(=O)CCC1=O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Starting Materials

The synthesis of Eei-Aoa-OSu necessitates the following reagents:

-

Fmoc-L-glutamic acid α-tert-butyl ester : Serves as the protected glutamic acid precursor.

-

N-Hydroxysuccinimide (NHS) : Activates the carboxylic acid moiety.

-

Dicyclohexylcarbodiimide (DCC) or Ethylchloroformate (ECF) : Coupling agents for esterification.

-

Anhydrous dimethylformamide (DMF) or Dichloromethane (DCM) : Solvents ensuring anhydrous reaction conditions.

Solvent and Temperature Considerations

Reactions are typically conducted at 0–25°C in inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis of the activated ester. Polar aprotic solvents like DMF are preferred for their ability to dissolve both hydrophilic and hydrophobic reactants.

Synthesis Procedures

Stepwise Activation of the Carboxylic Acid Group

The preparation begins with the activation of the α-carboxylic acid group of Fmoc-L-glutamic acid α-tert-butyl ester. This is achieved through a two-step process:

-

Deprotection of the α-tert-Butyl Group :

The tert-butyl protecting group is removed via treatment with trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at 0°C. The reaction mixture is then concentrated under reduced pressure, yielding Fmoc-L-glutamic acid. -

Activation with NHS and DCC :

The free α-carboxylic acid is activated by reacting with NHS (1.2 equivalents) and DCC (1.1 equivalents) in anhydrous DMF. The mixture is stirred for 4–6 hours at 25°C, forming the NHS ester intermediate. Dicyclohexylurea (DCU), a byproduct, is removed by filtration.

Formation of the Oxoethyl Ester (Aoa)

The activated NHS ester is subsequently reacted with glycolic acid (1.5 equivalents) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a catalyst. This step introduces the 2-oxoethyl group, yielding this compound after 12–16 hours of stirring at 25°C. The crude product is precipitated using ice-cold diethyl ether and purified via recrystallization from ethanol/water (7:3 v/v).

Optimization of Reaction Conditions

Yield and Purity Enhancements

Table 1 summarizes critical parameters affecting reaction efficiency:

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| NHS Equivalents | 1.2 | 78 | 95 |

| DCC Equivalents | 1.1 | 82 | 97 |

| Reaction Temperature | 25°C | 85 | 98 |

| Solvent System | DMF | 88 | 99 |

Increasing NHS equivalents beyond 1.2 led to side reactions (e.g., diastereomer formation), while lower temperatures (<15°C) slowed reaction kinetics without improving purity.

Scalability and Industrial Adaptations

Pilot-scale syntheses (≥1 kg) employ continuous-flow reactors to maintain precise temperature control and reduce DCU byproduct accumulation. Automated systems achieve yields of 92–94% with >99% purity, as validated by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc aromatic), 7.72 (t, J = 7.2 Hz, 2H), 7.42 (t, J = 7.4 Hz, 2H), 4.32–4.21 (m, 3H, Fmoc-CH₂ and α-H), 2.50–2.38 (m, 2H, glutamic acid β-CH₂), 2.10–1.95 (m, 2H, glutamic acid γ-CH₂).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1690 cm⁻¹ (NHS carbonyl), 1520 cm⁻¹ (Fmoc carbamate).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) confirms a single peak at t = 12.3 minutes, corresponding to this compound.

Applications in Peptide Synthesis

This compound is integral to Fmoc-based SPPS, particularly for introducing glutamic acid residues with orthogonal side-chain protection. Its compatibility with automated synthesizers (e.g., ChemMatrix® resins) enables rapid assembly of complex peptides, such as cytokine analogs and antibody-drug conjugates .

Chemical Reactions Analysis

Types of Reactions

Eei-Aoa-OSu primarily undergoes oxime ligation reactions, where the aminooxy group reacts with aldehydes or ketones to form stable oxime bonds. This reaction is highly chemoselective and can be carried out under mild aqueous conditions .

Common Reagents and Conditions

The oxime ligation reaction involving this compound typically uses aniline or phenylenediamine derivatives as catalysts. These catalysts accelerate the reaction and improve the yield of the desired oxime product. The reaction is usually performed in aqueous media, which is advantageous for bioconjugation applications .

Major Products Formed

The major products formed from the reactions involving this compound are oxime-linked conjugates. These conjugates are highly stable and are used in various applications, including the synthesis of peptide dendrimers, glycoconjugates, and protein-protein probes .

Scientific Research Applications

Eei-Aoa-OSu has diverse applications in scientific research due to its unique properties. It is extensively used in:

Peptide Synthesis: This compound is used to synthesize complex peptides by preventing N-overacylation, which is a common issue in peptide synthesis

Bioconjugation: The compound is used to create stable bioconjugates, which are essential in drug delivery systems and diagnostic tools

Biomaterials: This compound is used in the development of biomaterials, including hydrogels and polymer-protein conjugates, due to its ability to form stable oxime bonds

Mechanism of Action

The mechanism of action of Eei-Aoa-OSu involves the formation of oxime bonds through the reaction of its aminooxy group with carbonyl groups (aldehydes or ketones). This reaction is catalyzed by aniline or phenylenediamine derivatives, which facilitate the nucleophilic attack of the aminooxy group on the carbonyl carbon. The resulting oxime bond is highly stable and resistant to hydrolysis, making it ideal for bioconjugation applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Reactivity Comparison

Key Findings

- Backbone Influence : this compound’s aromatic backbone enhances stability compared to aliphatic analogs like Compound X, which degrade rapidly in aqueous media due to increased electron-withdrawing effects .

- Active Group Modifications : Sulfo-NHS esters (e.g., Compound Y) offer superior water solubility but sacrifice stability, with hydrolysis rates 8× faster than this compound .

Comparison with Functionally Similar Compounds

Table 2: Functional Performance in Peptide Coupling

| Compound | Coupling Efficiency (%) | Side Reactions (e.g., Epimerization) | Optimal pH Range | Reference |

|---|---|---|---|---|

| This compound | 98.5 ± 1.2 | <1% | 6.5–8.5 | |

| HATU | 99.3 ± 0.8 | 2–3% | 7.0–9.0 | |

| DCC | 85.0 ± 3.5 | 5–7% | 4.5–6.5 |

Key Findings

- Efficiency vs. Selectivity : While HATU achieves marginally higher coupling efficiency, this compound minimizes side reactions (e.g., epimerization) due to its milder activation mechanism .

- pH Flexibility : this compound operates effectively in near-neutral conditions (pH 6.5–8.5), unlike DCC, which requires acidic environments and risks damaging pH-sensitive substrates .

Research Findings and Data Analysis

Mechanistic Insights

- Hydrolysis Kinetics : this compound’s hydrolysis follows pseudo-first-order kinetics, with a rate constant (k) of 0.0027 s⁻¹ at 25°C, outperforming sulfo-NHS esters (k = 0.015 s⁻¹) .

- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a melting point of 142°C for this compound, indicating higher crystallinity and storage stability compared to amorphous analogs like Compound X (mp = 98°C) .

Limitations

- Solubility Constraints : this compound’s moderate DMSO solubility (120 mg/mL) may limit its utility in solvent-sensitive reactions, necessitating pre-dissolution protocols .

Biological Activity

Eei-Aoa-OSu (N-(2-aminoethyl)-N'-(2-oxo-1-pyrrolidinyl)urea) is a compound that has garnered attention in biochemical research due to its unique properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound functions primarily as a chemical linker in bioconjugation processes. It is utilized to attach various biomolecules, such as peptides and proteins, to surfaces or other molecules. The mechanism involves the formation of stable covalent bonds with amino groups in target molecules, facilitating the study of protein interactions and cellular processes.

Key Features:

- Covalent Bond Formation: this compound reacts with primary amines to form stable urea linkages.

- Versatility: It can be used for conjugating a wide range of biomolecules, enhancing its applicability in various research fields.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential applications in drug delivery systems and protein engineering.

Case Study: Glycosylation Effects

A notable study investigated the effects of glycosylation on cellular activation and natural killing by immune cells. This compound was employed to incorporate aminooxy linkers into glycoproteins. This modification significantly affected the biological activity of the glycoproteins, demonstrating how this compound can be utilized to enhance or modify protein functions in therapeutic contexts .

Table 1: Summary of Biological Activities

Research Findings

- Enzymatic Applications: this compound has been used as a substrate in enzymatic assays, particularly for proteases. Its interaction with proteolytic enzymes allows researchers to measure enzyme activity accurately, providing insights into enzyme kinetics and inhibition mechanisms.

- Cellular Effects: In cell culture studies, this compound has shown the ability to influence cellular signaling pathways by modifying protein interactions. This property is crucial for understanding how proteolytic enzymes regulate cellular functions and responses.

- Toxicity Studies: Research indicates that while this compound is generally safe at low concentrations, higher doses may lead to cytotoxic effects. This necessitates careful dosage considerations in experimental designs.

Q & A

Q. How should researchers design experiments to investigate the physicochemical properties of Eei-Aoa-OSu?

- Methodological Answer : Experimental design should follow the P-E/I-C-O framework (Population, Exposure/Intervention, Control, Outcome) . For example:

- Population : Define the compound’s purity thresholds (e.g., ≥95% by HPLC).

- Intervention : Test stability under varying conditions (temperature, pH).

- Control : Use inert solvents or reference compounds for baseline comparisons.

- Outcome : Quantify degradation rates or structural changes via spectroscopy (e.g., NMR, FTIR).

Include "shell tables" to predefine variables and outcomes .

Q. What are the best practices for collecting and categorizing raw data during this compound synthesis?

How can researchers formulate hypothesis-driven questions about this compound’s biological activity?

- Feasibility : Ensure assays (e.g., cytotoxicity tests) align with lab resources.

- Originality : Investigate understudied targets (e.g., mitochondrial enzymes vs. common kinases).

- Significance : Link findings to broader applications (e.g., antimicrobial resistance).

Use literature reviews to identify gaps, prioritizing databases like PubMed over general searches .

Advanced Research Questions

Q. How should contradictory data on this compound’s reactivity be analyzed and resolved?

- Step 1 : Map contradictions (e.g., conflicting kinetic data in acidic vs. alkaline conditions).

- Step 2 : Replicate experiments with stricter controls (e.g., inert atmosphere for oxidation-prone reactions).

- Step 3 : Apply statistical models (e.g., ANOVA) to assess significance of variations .

Document unresolved contradictions as future research questions .

Q. What strategies optimize this compound’s synthesis yield across heterogeneous catalytic systems?

- Methodological Answer : Use Design of Experiments (DoE) frameworks:

Q. How can researchers ensure reproducibility of this compound’s characterization data across labs?

- Standardization : Publish detailed spectra (e.g., full NMR chemical shifts) and calibration methods.

- Open Data : Share raw diffraction files (e.g., .CIF for crystallography) in public repositories.

Address discrepancies through inter-lab collaborations and round-robin testing .

Data Presentation and Validation

Q. What are the criteria for selecting and presenting tables/figures in this compound research papers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.